molecular formula C8H13NO2 B3270001 Ethyl 5,6-dihydropyridine-1(2H)-carboxylate CAS No. 52003-32-4

Ethyl 5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3270001
CAS No.: 52003-32-4
M. Wt: 155.19 g/mol
InChI Key: NXKRWPABPQRKFS-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 3,6-dihydro-2H-pyridine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKRWPABPQRKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966337
Record name Ethyl 3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52003-32-4
Record name NSC30497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Dihydropyridine and Piperidine Chemistry

The chemistry of nitrogen-containing six-membered rings is vast and fundamental to organic and medicinal chemistry. This landscape is largely defined by three core structures: pyridine (B92270), piperidine (B6355638), and the intermediate, partially saturated rings like dihydropyridines and tetrahydropyridines. nih.gov

Pyridine (Azabenzene) is a fully aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org Its aromaticity confers significant stability and dictates its reactivity, which is characterized by electrophilic substitution (with difficulty) and nucleophilic substitution. msu.edu

Piperidine (Azacyclohexane) is the fully saturated analog, a cyclic secondary amine. wikipedia.org Lacking aromaticity, it adopts a chair conformation and exhibits reactivity typical of aliphatic amines. wikipedia.org Piperidine-containing compounds are crucial building blocks for numerous pharmaceuticals and alkaloids. nih.gov

Dihydropyridines (DHPs) and Tetrahydropyridines (THPs) represent the intermediates between these two extremes. DHPs contain two double bonds in the ring, with the 1,4-dihydropyridine (B1200194) isomer being particularly significant in medicinal chemistry. researchgate.net Tetrahydropyridines, such as the scaffold of the title compound, contain only one double bond and are thus more closely related to piperidine but retain a point of unsaturation that can be a handle for further chemical transformations. auctoresonline.org

Ethyl 5,6-dihydropyridine-1(2H)-carboxylate is structurally a tetrahydropyridine (B1245486) derivative, specifically a 1,2,3,6-tetrahydropyridine. nih.govnist.gov Its scaffold combines the features of a saturated amine (with the nitrogen's lone pair delocalized into the carbonyl group) and an alkene, making it a valuable synthon for accessing more complex molecular architectures, including various substituted piperidines. nih.gov

Historical Development and Significance of Dihydropyridine Scaffolds in Synthetic Research

The history of dihydropyridine (B1217469) chemistry is intrinsically linked to the groundbreaking work of Arthur Rudolf Hantzsch. In 1881, Hantzsch reported a multi-component reaction that condensed an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or its salt to produce 1,4-dihydropyridines. wikipedia.orgwikipedia.org This reaction, now known as the Hantzsch pyridine (B92270) synthesis or Hantzsch dihydropyridine synthesis, was initially aimed at creating pyridines, as the isolated dihydropyridine intermediates could be easily oxidized to their aromatic counterparts. wikipedia.orgacs.orgnih.gov

The significance of the dihydropyridine scaffold, particularly the 1,4-DHP isomer, skyrocketed in the latter half of the 20th century with the discovery of its potent biological activity. acs.org In the 1970s and 1980s, 1,4-DHP derivatives like nifedipine (B1678770) were identified as powerful calcium channel blockers, revolutionizing the treatment of cardiovascular diseases such as hypertension and angina. acs.orgthermofisher.com This discovery transformed the Hantzsch synthesis from a classic named reaction into a vital tool for pharmaceutical development. acs.org The relative ease of the Hantzsch synthesis allowed for the creation of extensive libraries of DHP derivatives, facilitating detailed structure-activity relationship (SAR) studies. acs.orgwjpmr.com

This research boom cemented the dihydropyridine framework as a "privileged scaffold" in medicinal chemistry. Beyond their cardiovascular applications, DHP derivatives have been investigated for a wide array of pharmacological activities, including antitumor, antioxidant, and antimicrobial properties. researchgate.netignited.ingavinpublishers.com The foundational work on Hantzsch esters (1,4-DHP dicarboxylates) paved the way for the exploration of other dihydropyridine and tetrahydropyridine (B1245486) carboxylates as key intermediates in drug discovery and organic synthesis. wikipedia.org

Structural Features and Nomenclature Considerations for Ethyl 5,6 Dihydropyridine 1 2h Carboxylate

The compound presents an interesting case in chemical nomenclature, highlighting the complexities of naming partially saturated heterocycles. While referred to as "Ethyl 5,6-dihydropyridine-1(2H)-carboxylate," its structure is more accurately described by systematic nomenclature that reflects its tetrahydropyridine (B1245486) core.

Structural Features: The molecule consists of a six-membered ring containing one nitrogen atom and a single double bond between carbons 3 and 4. The nitrogen atom at position 1 is substituted with an ethyl carboxylate group (-COOEt). This N-alkoxycarbonyl group significantly influences the molecule's chemical properties by delocalizing the nitrogen's lone pair of electrons, rendering it less basic than a typical secondary amine. The endocyclic double bond provides a site for various chemical reactions, such as hydrogenation or electrophilic addition.

Nomenclature: The naming of partially saturated heterocycles can be ambiguous. According to IUPAC-recommended Hantzsch-Widman nomenclature, prefixes like "dihydro-" and "tetrahydro-" are added to the name of the parent unsaturated heterocycle to indicate the number of saturated atoms. wordpress.comindusuni.ac.in The positions of these saturated atoms are indicated by locants.

For the title compound, several systematic and common names are used, which can lead to confusion:

Ethyl 1,2,3,6-tetrahydropyridine-1-carboxylate: This name explicitly states that four ring atoms are saturated (positions 1, 2, 3, and 6) and is an unambiguous descriptor of the structure.

Ethyl 3,6-dihydro-1(2H)-pyridinecarboxylate: This is another valid systematic name. "3,6-dihydro" indicates the start and end of the saturated carbon chain, and "1(2H)" specifies the location of the saturated nitrogen and an additional saturated carbon.

1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridine: This name treats the parent heterocycle as the base and describes the substituent on the nitrogen.

The name "this compound" is less common and potentially misleading, as "dihydropyridine" implies the presence of two double bonds in the ring, which is not the case for this specific molecule. The structure is unequivocally a tetrahydropyridine. nih.govnist.gov

Below is a table summarizing the key properties of the compound.

PropertyValue
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 52003-32-4
IUPAC Name Ethyl 1,2,3,6-tetrahydropyridine-1-carboxylate
Synonyms Ethyl 3,6-dihydro-1(2H)-pyridinecarboxylate, 1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridine

Overview of Research Trajectories Pertaining to Dihydropyridine Carboxylates

Classical and Contemporary Approaches to Dihydropyridine Ring Construction

The formation of the dihydropyridine ring is achievable through several foundational synthetic strategies. These include the venerable Hantzsch synthesis, various cyclization reactions, and cycloaddition approaches like the Diels-Alder reaction. Each method offers distinct advantages for accessing specific substitution patterns on the dihydropyridine scaffold.

Variations of the Hantzsch Dihydropyridine Synthesis for Dihydropyridine Carboxylates

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The initial product is a 1,4-dihydropyridine (1,4-DHP), which can subsequently be oxidized to the corresponding pyridine (B92270). wikipedia.orgorganic-chemistry.org This method remains one of the most widely used protocols for accessing 1,4-DHPs with substituents at the 4-position. nih.gov

While the classical Hantzsch reaction has proven robust, it often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields. wikipedia.orgjsynthchem.com Consequently, numerous modifications and improvements have been developed. Modern variations focus on greener reaction conditions and improved efficiency. For instance, the synthesis has been successfully performed in aqueous media, which is considered an environmentally benign solvent. sharif.eduresearchgate.net

Catalysis has also played a significant role in optimizing the Hantzsch reaction. A variety of catalysts have been employed to improve yields and shorten reaction times, including:

Trichloroisocyanuric acid (TCCA) : Used as an efficient catalyst in aqueous media. sharif.edu

Ceric Ammonium Nitrate (CAN) : Employed as a catalyst for a solvent-free, one-pot synthesis at room temperature. nih.gov

p-Toluenesulfonic acid (PTSA) : Utilized to catalyze the reaction in aqueous micelles, with acceleration provided by ultrasonic irradiation. wikipedia.org

Fe3O4@Phen@Cu magnetic catalyst : A recent development for eco-friendly synthesis. jsynthchem.com

Microwave irradiation has also been successfully applied to promote the Hantzsch synthesis, further reducing reaction times compared to conventional heating methods. nih.gov These contemporary approaches have made the synthesis of Hantzsch 1,4-dihydropyridines, including those with carboxylate functionalities, more efficient and environmentally friendly. bhu.ac.in

Cyclization Reactions in the Formation of Dihydropyridine and Pyridone Scaffolds

Beyond the Hantzsch synthesis, various cyclization reactions are instrumental in constructing dihydropyridine and related pyridone frameworks. One potent strategy involves the dearomatization of readily available pyridine derivatives. This approach transforms flat aromatic rings into three-dimensional saturated or partially saturated structures. For example, N-substituted 1,4- and 1,2-dihydropyridines can be synthesized through the mild and selective reduction of pyridinium (B92312) salts with amine boranes. researchgate.net

Cascade reactions, which involve a series of intramolecular transformations, provide an efficient route to highly substituted tetrahydropyridines. One such sequence comprises a rhodium(I)-catalyzed C–H activation/alkyne coupling, followed by an electrocyclization and subsequent acid/borohydride-promoted reduction. nih.gov This one-pot procedure can deliver tetrahydropyridine (B1245486) products in high yields and with excellent diastereoselectivity. nih.gov

Another innovative cyclization method is the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines. This process yields spirocyclic dihydropyridines, which are valuable scaffolds in medicinal chemistry. nih.gov The resulting dihydropyridine spirocycles can be efficiently converted to the corresponding piperidine (B6355638) spirocycles via reduction. nih.gov Additionally, Lewis acid-catalyzed formal [4+2] cycloadditions using in situ-generated 1,4-dihydropyridines offer a stereoselective pathway to highly substituted tetrahydroquinoline systems. researchgate.net

Diels-Alder Reactions in the Synthesis of Dihydropyridone Frameworks

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high regio- and stereochemical control. wikipedia.org A variation of this reaction, the hetero-Diels-Alder reaction, is particularly useful for synthesizing heterocyclic rings where either the diene or the dienophile contains a heteroatom, such as nitrogen or oxygen. wikipedia.orgsigmaaldrich.com

This methodology can be applied to the synthesis of dihydropyridone frameworks. In a typical hetero-Diels-Alder approach to these structures, an electron-rich diene reacts with an imine (a C=N dienophile). organic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and electron-donating groups on the diene, which raise the energy of its Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org This reaction can be used to construct the core dihydropyridone ring, which can be further functionalized. For example, electron-poor 6-oxo-1-sulfonyl-1,6-dihydropyridine-3-carboxylates have been shown to undergo cross-Diels-Alder reactions with electron-rich dienes. science.gov

Stereoselective and Asymmetric Synthesis of Dihydropyridine Carboxylates

The synthesis of chiral, non-racemic dihydropyridines is of significant interest, as the biological activity of these compounds often resides in a single enantiomer. mdpi.comic.ac.uk To this end, stereoselective and asymmetric synthetic methods, including chiral auxiliary-mediated approaches and catalytic enantioselective reactions, have been developed.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been effectively applied to the synthesis of chiral dihydropyridines. mdpi.comnovapublishers.com

One approach involves the face-selective addition of nucleophiles to pyridinium salts bearing a chiral auxiliary. novapublishers.com For instance, nicotinic amides derived from chiral auxiliaries like thiazolidine-2-thiones can control the conformation of the pyridinium salt intermediate. This control, often through a cation-π interaction, shields one face of the pyridinium ring, leading to highly stereoselective nucleophilic addition and the formation of chiral 1,2-, 1,4-, or 1,6-dihydropyridines. novapublishers.com

Another example is the use of chiral oxazolinylpyridines. The diastereoselective addition of an aryllithium reagent to a chiral 3-dihydro-oxazolyl-5-methoxy-carbonyl pyridine has been reported to produce dihydropyridines with high diastereomeric excess. ic.ac.uk The chiral oxazolidinone auxiliary directs the incoming nucleophile to a specific face of the pyridine ring. nih.gov Similarly, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for various asymmetric syntheses, including alkylation reactions. nih.gov A concise, asymmetric synthesis of a 4-substituted-1,4-dihydropyridine was achieved through a novel asymmetric Michael addition of an optically pure vinylogous amide to an α,β-unsaturated ketone, where the chirality was introduced via an auxiliary. researchgate.net

Catalytic Enantioselective Methods

Catalytic enantioselective methods represent a highly efficient and atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required. mdpi.com Significant progress has been made in developing organocatalytic and metal-catalyzed methods for the asymmetric synthesis of dihydropyridine carboxylates.

One notable organocatalytic approach is the enantioselective dearomatization of pyridinium salts. The regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts allows for the synthesis of a range of enantioenriched 1,4-dihydropyridines. researchgate.netrsc.org This method has been shown to produce products with high diastereomeric and enantiomeric ratios. researchgate.netrsc.org Cinchona alkaloid-based organocatalysts have also been successfully employed in the enantioselective synthesis of highly substituted chiral 1,4-dihydropyridine derivatives through a Michael addition reaction. nih.gov Furthermore, organocatalytic cascade reactions, such as a Michael/aza-Henry/cyclization sequence, can generate tetrahydropyridines with multiple stereogenic centers in high enantioselectivities. acs.org

In the realm of metal catalysis, an enantioselective catalytic Hantzsch reaction has been developed using chiral N,N′-dioxide/Ni(II) or Nd(III) complex catalysts. acs.orgacs.org This method provides optically enriched Hantzsch dihydropyridines in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). acs.orgacs.org The versatility of this system allows for the synthesis of either enantiomer of the product simply by exchanging the ester groups of the reactants. acs.org

Table 1: Comparison of Catalytic Enantioselective Methods for Dihydropyridine Synthesis

Catalytic SystemReaction TypeKey FeaturesReported YieldsReported Enantioselectivity (ee)Reference
Isothiourea (Organocatalyst)Addition of C(1)-ammonium enolates to pyridinium saltsFirst organocatalytic pyridine dearomatization using pronucleophiles at the carboxylic acid oxidation level.Not specifiedUp to 98:2 er researchgate.netrsc.org
N,N′-dioxide/Ni(II) or Nd(III) ComplexAsymmetric Hantzsch ReactionEfficient for a variety of products, including pharmaceutical drugs.Up to 99%Up to 99% ee acs.orgacs.org
Bis-cinchona Alkaloid (Organocatalyst)Michael addition of malononitrile (B47326) derivatives to enaminesProvides highly substituted 1,4-dihydropyridines.Good in most casesGood in most cases nih.gov
Squaramide (Organocatalyst)Michael/aza-Henry/cyclization triple domino reactionOne-pot synthesis of tetrahydropyridines with multiple stereocenters.69-88%High acs.org

An in-depth examination of the synthetic methodologies for Ethyl 5,6-dihydropyridine-1(2H)-carboxylate and its analogues reveals a landscape of sophisticated chemical strategies. These methods focus on achieving high levels of stereochemical control, adhering to the principles of green chemistry, and efficiently preparing necessary precursors.

Applications of Ethyl 5,6 Dihydropyridine 1 2h Carboxylate As a Synthetic Building Block

Synthesis of Polyhydroxylated Piperidine (B6355638) Alkaloids and Analogues

Polyhydroxylated piperidine alkaloids are a significant class of natural products known for their potent biological activities, particularly as glycosidase inhibitors. nih.govbath.ac.uk The piperidine ring in these molecules mimics the oxonium ion transition state of glycoside hydrolysis. Synthetic routes to these complex molecules often rely on building blocks that can be stereoselectively functionalized to install the required hydroxyl groups on a piperidine core. Dihydropyridine (B1217469) structures serve as effective precursors to this core. mdma.ch

Iminosugars, also known as azasugars, are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids where a nitrogen atom replaces the endocyclic oxygen of a sugar. mdpi.comumontpellier.fr This substitution results in potent and selective inhibition of carbohydrate-processing enzymes. umontpellier.fr Compounds like 1-deoxynojirimycin (B1663644) (DNJ) and its mannose analogue, 1-deoxy-L-mannojirimycin, as well as L-fagomine, are prime examples with significant therapeutic potential. nih.gov

While many syntheses of these molecules start from carbohydrate chiral pools, alternative strategies involve the construction of the piperidine ring from acyclic precursors or heterocyclic building blocks. nih.govplos.orgresearchgate.net In these approaches, N-protected dihydropyridines are crucial intermediates. The double bond within the Ethyl 5,6-dihydropyridine-1(2H)-carboxylate ring is a handle for stereoselective dihydroxylation or epoxidation, followed by nucleophilic ring-opening. These reactions install the necessary hydroxyl groups with precise stereochemical control, leading to the desired iminosugar.

For example, the synthesis of a fagomine (B1671860) precursor can be approached by establishing the core piperidine structure, which can be derived from a dihydropyridine intermediate. nih.gov The general transformation involves the reduction of the double bond and subsequent functionalization. The carbamate (B1207046) protecting group is essential for directing these reactions and for its stability under various reaction conditions before its eventual removal in the final steps of the synthesis.

Table 1: Key Iminosugars Derived from Piperidine Scaffolds

Iminosugar Parent Sugar Mimic Key Biological Activity
1-deoxynojirimycin (DNJ) D-Glucose α-Glucosidase inhibitor
1-deoxy-L-mannojirimycin L-Mannose Mannosidase inhibitor

| L-fagomine | D-Glucose | Glycosidase inhibitor |

The dihydropyridine framework is not limited to the synthesis of natural alkaloids but is also used to create a diverse array of structurally related piperidine derivatives with various pharmacological properties. The reactivity of the enamine-like system within N-alkoxycarbonyl dihydropyridines allows for conjugate additions, alkylations, and other carbon-carbon bond-forming reactions.

Research has shown that related compounds, such as 2,3-dihydropyridin-4(1H)-ones, can be functionalized at the C5 position. ku.edu This chemistry can be extended to this compound, where the nucleophilic character of the β-carbon of the enamine system can be exploited. Such reactions enable the introduction of various substituents, leading to a library of functionalized piperidine molecules that can be screened for biological activity.

Intermediate in the Preparation of Complex Heterocyclic Scaffolds

Beyond piperidine alkaloids, this compound serves as an intermediate in the synthesis of other complex heterocyclic systems. The dihydropyridine ring can be either chemically modified to create different heterocycles or used as a precursor that is later aromatized.

Pyridone-carboxylic acids are important heterocyclic motifs found in numerous bioactive compounds. The synthesis of these molecules can be achieved through various routes, including the oxidation or rearrangement of dihydropyridine precursors. nih.govresearchgate.net Starting from a dihydropyridine-carboxylate structure, oxidation can lead to the formation of the corresponding pyridone. nih.gov The ethyl ester functionality can then be hydrolyzed to yield the target pyridone-carboxylic acid. This synthetic strategy leverages the dihydropyridine as a stable intermediate that can be readily converted to the more oxidized pyridone system under controlled conditions. google.comrsc.org

Table 2: Synthetic Pathways from Dihydropyridines

Starting Material Class Key Transformation Resulting Heterocycle
N-Protected Dihydropyridine Oxidation Pyridone
N-Protected Dihydropyridine Aromatization (Dehydrogenation) Pyridine (B92270)

The generation of highly reactive intermediates like cyclic alkynes is a frontier in synthetic chemistry. Azacyclohexyne, a six-membered heterocyclic strained alkyne, is a theoretical intermediate that could be accessed from dihydropyridine precursors. While not extensively documented for this compound specifically, the general strategy for forming such strained alkynes involves the generation of a vinyl cation or a related species from a vinyl triflate or similar precursor, followed by an elimination reaction. A suitably functionalized tetrahydropyridine (B1245486) derivative, which can be prepared from the dihydropyridine starting material, could potentially serve as a precursor to an azacyclohexyne through such a pathway. This remains a specialized area of research.

Development of Diverse Organic Molecules and Functionalized Systems

The dihydropyridine scaffold is a cornerstone in the synthesis of a broad spectrum of organic molecules, most notably the 1,4-dihydropyridine (B1200194) class of calcium channel blockers like nifedipine (B1678770). nih.govazaruniv.ac.irnih.gov While this compound is a 5,6-dihydro isomer, the general synthetic utility of the dihydropyridine core is well-established. nih.govfigshare.com

The structure of this compound allows for a variety of chemical modifications. The double bond can be hydrogenated to yield the corresponding ethyl piperidine-1-carboxylate. It can also undergo cycloaddition reactions to form bicyclic systems. Furthermore, the α-position to the nitrogen can be deprotonated and alkylated under specific conditions. This versatility makes it a valuable starting material for creating libraries of compounds for drug discovery and materials science. mdpi.comresearchgate.net

Building Blocks for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery. ed.ac.ukmdpi.com The dihydropyridine scaffold has been successfully employed as a foundational structure for the development of novel kinase inhibitors. nih.gov

The structural framework of this compound allows for systematic modification at various positions, enabling the synthesis of libraries of compounds that can be screened for kinase inhibitory activity. For example, derivatives of a related 1,2-dihydropyridine-3-carbonitrile have been used as the starting point for the synthesis of new compounds evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The synthesis involved functionalizing the dihydropyridine ring to produce a variety of derivatives, including pyrazolopyridine and furopyridine structures, which were then tested for their ability to inhibit CDK2/cyclin A2 activity. nih.gov

The general strategy involves using the dihydropyridine core as a central scaffold to which various pharmacophoric groups are attached. These modifications are designed to optimize interactions with the ATP-binding pocket of the target kinase, thereby inhibiting its function. The research in this area demonstrates the utility of the dihydropyridine motif as a flexible and effective starting point for creating potent and selective kinase inhibitors. nih.govnih.gov

Kinase TargetCore ScaffoldApplicationReference
Cyclin-Dependent Kinase 2 (CDK2)6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileDevelopment of anti-proliferative agents for cancer therapy. nih.gov
Spleen Tyrosine Kinase (Syk)Imidazo[1,2-c]pyrimidine conjugated with pyridine derivativesCreation of selective inhibitors for immunological and inflammatory disorders. nih.gov
Germinal Center Kinase (Gck, MAP4K2)Imidazo[1,2-c]pyrimidine conjugated with pyridine derivativesDiscovery of selective inhibitors for potential therapeutic applications. nih.gov
Table 1: Examples of Kinase Inhibitors Developed from Dihydropyridine and Pyridine Scaffolds.

Scaffolds for Other Target Molecules in Organic Synthesis

The utility of this compound and related dihydropyridines extends far beyond kinase inhibitors. This scaffold is a cornerstone in the synthesis of a diverse range of pharmacologically important molecules. researchgate.net One of the most well-known applications is in the creation of calcium channel blockers, such as nifedipine, amlodipine, and felodipine, which are widely used to treat hypertension and other cardiovascular diseases. biointerfaceresearch.comrsc.orgnih.gov

The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, is a powerful method for producing these structures. royalsocietypublishing.orgrsc.org This reaction allows for the assembly of the dihydropyridine ring with various substituents, leading to a wide array of derivatives with different biological activities. These activities include antimicrobial, anticancer, antioxidant, and anticonvulsant properties. researchgate.netbiointerfaceresearch.com

Furthermore, the dihydropyridine ring can be chemically transformed into other important heterocyclic systems. For instance, it can serve as a precursor for the synthesis of quinolone derivatives. A multi-step synthesis can be employed to prepare novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, which have been evaluated for cytotoxicity against various cancer cell lines. nih.gov The dihydropyridine moiety also acts as a stable precursor to fully aromatic pyridine systems, which are ubiquitous in medicinal chemistry. researchgate.netnih.gov

Target Molecule ClassSynthetic ApplicationCore Building BlockReference
Calcium Channel Blockers (e.g., Nifedipine)Treatment of hypertension and angina.1,4-Dihydropyridine biointerfaceresearch.comrsc.org
Quinolone DerivativesDevelopment of novel anti-cancer agents.1,4-dihydro-4-oxoquinoline-3-carboxylate nih.gov
Antimicrobial AgentsSynthesis of compounds with antibacterial and antifungal activity.Thiophene-based 1,4-Dihydropyridine royalsocietypublishing.org
Amphiphilic ScaffoldsN-terminus modification of amino acids and peptides.4-carbamoyl-1,4-dihydropyridine acs.org
Table 2: Application of Dihydropyridine Scaffolds in the Synthesis of Diverse Target Molecules.

Strategic Use in Retrosynthetic Analysis of Natural Products and Complex Compounds

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is mentally deconstructed into simpler, commercially available starting materials through a series of "disconnections." this compound and similar dihydropyridine structures are strategically valuable precursors in this context, particularly for the synthesis of natural products containing the piperidine ring system. nih.gov

The piperidine scaffold is a fundamental structural motif found in a vast number of alkaloids and pharmaceuticals, exhibiting a wide range of biological activities. researchgate.netnih.govresearchgate.net Many synthetic strategies for these complex molecules rely on the construction of the core piperidine ring at a key stage. The dihydropyridine ring serves as an excellent synthetic equivalent, or "synthon," for a substituted piperidine.

The strategic advantage of using a dihydropyridine intermediate lies in several factors:

Facile Construction: Dihydropyridine rings can be readily assembled, often through multi-component reactions like the Hantzsch synthesis, allowing for the efficient introduction of desired substituents around the ring in a single step. royalsocietypublishing.org

Controlled Reduction: The double bonds within the dihydropyridine ring can be selectively reduced to form the corresponding saturated piperidine ring. This transformation is typically high-yielding and can often be performed stereoselectively, which is crucial for the synthesis of chiral natural products. nih.gov

Chemical Stability and Reactivity: The dihydropyridine is stable enough to be carried through several synthetic steps but reactive enough to undergo the final reduction to the piperidine core.

In a retrosynthetic plan for a complex piperidine alkaloid, a chemist might disconnect a bond within the piperidine ring of the target molecule, leading back to a simpler, more symmetrical dihydropyridine precursor. This simplifies the synthetic challenge by breaking down the complex target into more manageable sub-structures. This approach has been applied in the synthesis of numerous natural products, demonstrating the power of using dihydropyridine building blocks to access the ubiquitous and biologically important piperidine framework. organic-chemistry.orgacs.org

Advanced Spectroscopic and Analytical Techniques in Dihydropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl 5,6-dihydropyridine-1(2H)-carboxylate, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its structure.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. The ethyl group of the carbamate (B1207046) gives rise to two characteristic signals: a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The protons on the dihydropyridine (B1217469) ring produce distinct signals corresponding to their positions. The vinylic protons (at C3 and C4) are expected to appear in the downfield region, while the aliphatic protons on the saturated part of the ring (at C2, C5, and C6) will resonate at higher fields. The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the confirmation of the ring's connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-3, H-4 5.5 - 7.0 Multiplet
-O-CH₂ -CH₃ ~4.1 Quartet (q)
H-2 ~3.5 Multiplet
H-6 ~2.5 Multiplet
H-5 ~2.0 Multiplet

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the ethyl carbamate functional group is the most deshielded, appearing significantly downfield. oregonstate.edu The olefinic carbons of the double bond (C3 and C4) resonate in the characteristic alkene region. The aliphatic carbons of the ring (C2, C5, C6) and the ethyl group (methylene and methyl) appear in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Carbamate) 150 - 160
C -3, C -4 120 - 140
-O-CH₂ -CH₃ ~61
C -2 ~45
C -6 ~28
C -5 ~22

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex dihydropyridine derivatives, two-dimensional (2D) NMR experiments are indispensable. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons at C5 and C6, and between C2, C3, and C4, confirming the sequence of atoms in the ring. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govprinceton.edu This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework. For instance, an HMBC spectrum would show a correlation from the methylene protons of the ethyl group to the carbonyl carbon of the carbamate, confirming the structure of the ester functionality.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. ijrcs.org The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. Other significant peaks include those for the C=C stretch of the alkene within the ring, C-N stretching, C-O stretching of the ester, and various C-H stretching and bending vibrations. This technique is also valuable for monitoring reactions, such as the formation of the dihydropyridine ring, by observing the appearance or disappearance of these characteristic absorption bands. rsc.orgrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
C-H (sp²) Stretch 3000 - 3100 Medium
C-H (sp³) Stretch 2850 - 3000 Medium
C=O (Carbamate) Stretch 1680 - 1720 Strong
C=C (Alkene) Stretch 1640 - 1680 Medium-Weak
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. ijrcs.org The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (169.22 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure, likely involving the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire carbamate functionality.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to four or more decimal places. avantiresearch.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₁₃NO₂), HRMS would confirm the exact mass of the molecular ion, distinguishing it from any other compounds that have the same nominal mass but a different elemental composition. This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for analytical studies in complex matrices. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In the context of dihydropyridine research, MS/MS provides invaluable information for structural elucidation and identification. The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the m/z ratios of the resulting fragment ions. nationalmaglab.orgunt.edu This fragmentation pattern serves as a structural fingerprint of the precursor ion.

For dihydropyridine derivatives, fragmentation commonly occurs at specific locations, providing clues to the compound's structure. A frequent fragmentation pathway for many 1,4-dihydropyridine (B1200194) carboxylates involves the elimination of substituents from the dihydropyridine ring, particularly at the C4 position. Another characteristic process is dehydroaromatization, where the dihydropyridine ring converts to a more stable aromatic pyridine (B92270) ring structure during fragmentation. researchgate.net For esters like this compound, cleavage adjacent to the carbonyl group of the ester is also a typical fragmentation pathway.

For this compound (Molecular Weight: 155.19 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 156. A plausible fragmentation pathway under MS/MS conditions could involve the following steps, which are useful for its structural confirmation.

Table 1: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription of Fragmentation
156111-45 (-OC₂H₅)Loss of the ethoxy radical from the ethyl carboxylate group.
15682-74 (-NCOOC₂H₅)Cleavage and loss of the N-ethoxycarbonyl group.
156128-28 (-C₂H₄)Loss of ethylene via retro-Diels-Alder reaction of the dihydropyridine ring.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is critical for understanding its chemical and biological properties. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic arrangement. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of closely related dihydropyridine structures reveals common conformational features. Dihydropyridine rings typically adopt a flattened-boat or shallow-boat conformation. researchgate.net The piperidine (B6355638) ring, a saturated heterocycle, generally prefers a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. nih.gov

As an illustrative example, the crystallographic data for a related compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, provides insight into the type of structural information that can be obtained. This analysis confirms its molecular geometry and how the molecules pack together in the crystal lattice.

Table 2: Example Crystallographic Data for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate
ParameterValue
Chemical FormulaC₈H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4973 (2)
b (Å)11.5323 (5)
c (Å)11.2908 (5)
β (°)91.500 (4)
Volume (ų)845.72 (6)

Chromatographic Methods for Separation and Purification of Dihydropyridine Compounds

Chromatographic techniques are fundamental for the separation, purification, and analysis of dihydropyridine compounds from reaction mixtures and biological matrices. The choice of method depends on the scale of the separation and the physicochemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is the most widely used mode for the analysis of dihydropyridine derivatives due to its high resolution and applicability to a broad range of polarities. jordilabs.comyoutube.com

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. wikipedia.orgyoutube.com Molecules are separated based on their hydrophobic character; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. jordilabs.com The mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent such as acetonitrile or methanol. wikipedia.org By adjusting the ratio of these solvents (either isocratically or through a gradient), the retention of the analytes can be finely controlled to achieve optimal separation.

Table 3: Typical RP-HPLC Conditions for Analysis of Dihydropyridine Derivatives
ParameterDescription
Stationary Phase (Column)C18 (Octadecylsilane) bonded to silica particles (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile PhaseA mixture of water (or buffer) and an organic modifier like acetonitrile or methanol.
Elution ModeIsocratic (constant mobile phase composition) or Gradient (composition varies over time).
Flow RateTypically 0.5 - 1.5 mL/min.
DetectorUV-Vis detector, set at a wavelength where the dihydropyridine chromophore absorbs (e.g., 230-360 nm).
TemperatureAmbient or controlled (e.g., 25-40 °C).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. It can also be adapted for the purification of small quantities of material in a technique known as preparative TLC.

For dihydropyridine compounds, TLC is typically performed on plates coated with a polar stationary phase, such as silica gel. The plate is developed by allowing a less polar mobile phase (eluent), often a mixture of solvents like ethyl acetate and hexane, to move up the plate via capillary action. Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds have stronger interactions with the silica and move shorter distances. Visualization is commonly achieved under UV light, as the dihydropyridine ring is often UV-active.

Table 4: General Conditions for TLC Analysis of Dihydropyridine Compounds
ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ pre-coated aluminum or glass plates.
Mobile Phase (Eluent)Mixture of a nonpolar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, acetone). The ratio is optimized to achieve Rf values between 0.2 and 0.8.
ApplicationA dilute solution of the sample is spotted near the bottom of the plate using a capillary tube.
DevelopmentThe plate is placed in a closed chamber containing the mobile phase.
VisualizationUnder UV lamp (at 254 nm) or by staining with an appropriate reagent (e.g., potassium permanganate).

Future Directions and Emerging Research Avenues in Dihydropyridine Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional Hantzsch synthesis, while historically significant, often suffers from drawbacks such as harsh reaction conditions, long reaction times, and the generation of significant waste. researchgate.net The future of dihydropyridine (B1217469) carboxylate synthesis lies in the development of novel, efficient, and environmentally benign methodologies.

A significant area of advancement is the use of green chemistry principles. rsc.org This includes the application of heterogeneous catalysts, such as polyindole TiO2 nanocatalysts, which offer advantages like high yields, shorter reaction times, and catalyst recyclability. beilstein-journals.org The use of eco-friendly solvents, like deep eutectic solvents, is also gaining traction as a sustainable alternative to conventional organic solvents. rsc.org Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation, are being explored to minimize environmental impact and improve reaction efficiency. researchgate.net

The development of asymmetric synthetic routes to chiral dihydropyridines is another critical frontier. nih.gov Enantiomers of dihydropyridine derivatives often exhibit different biological activities, making their stereoselective synthesis highly desirable. nih.gov Organocatalysis, employing chiral catalysts like BINOL-derived phosphoric acids, has emerged as a powerful tool for the enantioselective synthesis of 1,4-dihydropyridines. nih.govuc.pt These methods provide access to optically enriched dihydropyridine scaffolds, which are crucial for the development of new therapeutics.

Moreover, innovative catalytic systems are continuously being developed. For instance, N,N′-dioxide/Ni(II) or Nd(III) complexes have been shown to be efficient catalysts for the asymmetric cascade reaction to produce optically enriched Hantzsch dihydropyridines. uc.pt The exploration of photocatalysis, using visible light to drive reactions, also presents a promising avenue for the green synthesis of dihydropyridine derivatives. nih.gov These novel synthetic strategies are poised to revolutionize the accessibility and diversity of dihydropyridine carboxylates.

Synthetic ApproachKey FeaturesRepresentative Catalyst/Condition
Green Synthesis Environmentally benign, recyclable catalysts, alternative solventsPolyindole TiO2 nanocatalyst, Deep eutectic solvents, Microwave irradiation
Asymmetric Synthesis Enantioselective production of chiral dihydropyridinesChiral BINOL-derived phosphoric acids, N,N′-dioxide/Ni(II) complexes
Photocatalysis Use of visible light to drive reactionsPlatinum(II) terpyridyl complexes

Exploration of Underutilized Reactivity Profiles

Beyond their traditional role as precursors to pyridines, dihydropyridine carboxylates possess a rich and often underutilized reactivity profile. Modern synthetic chemistry is beginning to unlock this potential, revealing new pathways for molecular diversification.

One of the most exciting emerging areas is the use of 1,4-dihydropyridines as precursors to alkyl and acyl radicals. beilstein-journals.orgnih.gov Through photoredox catalysis, the dihydropyridine ring can be selectively oxidized to generate a radical cation, which then fragments to release an alkyl or acyl radical. nih.gov This strategy has been successfully employed in Ni/photoredox dual catalytic cross-coupling reactions, enabling the formation of C(sp2)–C(sp3) bonds under remarkably mild conditions. beilstein-journals.orgrsc.org This approach significantly expands the synthetic utility of dihydropyridines, transforming them from simple heterocyclic scaffolds into versatile radical sources.

The cycloaddition reactivity of dihydropyridines is another area ripe for exploration. While the Diels-Alder reaction of 1,2-dihydropyridines is known, recent studies have uncovered unique reactivity patterns in 5,6-unsubstituted 1,4-dihydropyridines. researchgate.net These compounds can participate in Huisgen 1,4-dipolar cycloadditions and formal [2+2] cycloadditions, leading to the formation of complex nitrogen-containing heterocyclic systems. researchgate.net This opens up new avenues for the construction of novel molecular architectures based on the dihydropyridine core.

Furthermore, the direct C-H functionalization of the dihydropyridine ring represents a powerful strategy for late-stage modification. While still a developing area, rhodium-catalyzed C–H activation–alkyne coupling followed by electrocyclization has been shown to produce highly substituted 1,2-dihydropyridines. These can then be further functionalized to access a variety of piperidine (B6355638) derivatives.

Finally, the photocatalytic properties of dihydropyridines themselves are being investigated. For instance, 1,4-dihydropyridines can be photocatalytically oxidized to pyridines with the concomitant generation of hydrogen, a process of significant interest in the context of renewable energy. rsc.org The ability of dihydropyridine anions to act as potent single-electron photoreductants under visible light irradiation further highlights their untapped potential in photochemistry. asianpubs.org

Reactivity ProfileDescriptionApplication
Radical Generation Formation of alkyl and acyl radicals via photoredox catalysis.C(sp2)–C(sp3) cross-coupling reactions.
Cycloaddition Reactions Participation in [3+3], [2+2], and Huisgen 1,4-dipolar cycloadditions.Synthesis of complex nitrogen-containing heterocycles.
C-H Functionalization Direct modification of the dihydropyridine ring.Access to highly substituted piperidine derivatives.
Photocatalysis Intrinsic photocatalytic activity for oxidation and hydrogen generation.Sustainable energy applications and photoreduction.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of advanced computational modeling is set to revolutionize the study of dihydropyridine carboxylate chemistry, moving from empirical observation to predictive design. Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for understanding reaction mechanisms, predicting reactivity, and designing novel synthetic routes.

DFT calculations have been successfully employed to investigate the mechanisms of Hantzsch-like reactions, providing insights into the formation of both 1,4- and 1,2-dihydropyridine isomers. rsc.org By calculating the energy barriers of reaction intermediates and transition states, researchers can understand the factors that control the chemoselectivity of these reactions and optimize conditions to favor the desired product. rsc.org This predictive capability can significantly reduce the experimental effort required to develop new synthetic methods.

Computational studies are also crucial for understanding the electronic properties and reactivity of dihydropyridine derivatives. For example, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting the outcome of reactions and for designing new dihydropyridine-based building blocks with specific reactivity profiles.

Furthermore, the application of machine learning (ML) is an emerging trend in predictive synthesis. ML models can be trained on large datasets of reaction outcomes to predict the success of a given reaction or to identify optimal reaction conditions. researchgate.netacs.orgrsc.org While still in its early stages for dihydropyridine chemistry, ML has the potential to accelerate the discovery of new reactions and to guide the synthesis of novel dihydropyridine carboxylates with desired properties. researchgate.netacs.orgnih.govmdpi.com The synergy between computational modeling and experimental work will undoubtedly be a driving force in the future of this field.

Computational MethodApplication in Dihydropyridine Chemistry
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of chemoselectivity, calculation of electronic properties (HOMO/LUMO). rsc.orgresearchgate.net
Machine Learning (ML) Prediction of reaction outcomes, optimization of reaction conditions, design of novel compounds with desired properties. researchgate.netacs.orgrsc.orgnih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory bench to larger-scale production is a critical challenge. The integration of flow chemistry and automated synthesis platforms offers a promising solution, enabling more efficient, safer, and scalable synthesis of dihydropyridine carboxylates.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for dihydropyridine synthesis. beilstein-journals.orgnih.govresearchgate.net The use of microwave flow reactors has been shown to facilitate both the Bohlmann–Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine synthesis, allowing for continuous processing of material with improved yields and reduced reaction times. beilstein-journals.orgnih.govresearchgate.net This technology is particularly well-suited for multicomponent reactions, which are often used to synthesize dihydropyridines. beilstein-journals.org

Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, are also poised to have a significant impact on dihydropyridine chemistry. researchgate.net These platforms can be used for high-throughput screening of reaction conditions, allowing for the rapid optimization of new synthetic routes. core.ac.uk Furthermore, automated systems can enable the synthesis of libraries of dihydropyridine derivatives for biological screening, accelerating the drug discovery process. youtube.com The development of cartridge-based automated synthesis systems, where reagents are pre-packaged for specific reactions, further simplifies the process and makes it accessible to a wider range of researchers. youtube.com

The combination of flow chemistry and automation has the potential to create fully automated "synthesis-to-screening" pipelines for dihydropyridine carboxylates. This would enable the rapid design, synthesis, and biological evaluation of novel compounds, significantly accelerating the pace of research and development in this field.

TechnologyAdvantages for Dihydropyridine Synthesis
Flow Chemistry Continuous processing, improved heat and mass transfer, enhanced safety, scalability. beilstein-journals.orgnih.govresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions, library synthesis, increased reproducibility. researchgate.netcore.ac.ukyoutube.com

Design and Synthesis of New Dihydropyridine-Based Building Blocks with Enhanced Versatility

The dihydropyridine carboxylate scaffold is not merely a target for synthesis but also a versatile building block for the construction of more complex and functionally diverse molecules. nih.gov The future of this field will see a greater emphasis on the rational design and synthesis of novel dihydropyridine-based synthons with enhanced versatility.

One promising approach is the introduction of additional functional groups onto the dihydropyridine ring that can serve as handles for further chemical transformations. For example, the synthesis of C-2 functionalized 1,4-dihydropyridines, through the introduction of a bromomethyl group, allows for subsequent nucleophilic substitution reactions, opening up a wide range of possibilities for derivatization. asianpubs.org Similarly, the incorporation of alkyne or azide (B81097) functionalities into the dihydropyridine structure enables the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct complex molecular architectures. rsc.org

The modular synthesis of chiral 1,2-dihydropyridines via organocatalytic Mannich/Wittig/cycloisomerization sequences provides access to a diverse range of enantioenriched building blocks. nih.gov These chiral synthons can be readily converted to piperidines and pyridines with multiple stereocenters, which are highly valuable scaffolds in medicinal chemistry. nih.gov

Furthermore, the dihydropyridine core itself can be incorporated into larger, more complex molecular frameworks. The development of dihydropyridine-based drugs is a testament to the value of this scaffold in medicinal chemistry. nih.gov By strategically modifying the substituents on the dihydropyridine ring, researchers can fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of new therapeutic agents. nih.gov The design of new dihydropyridine-based building blocks with tailored reactivity and functionality will continue to be a key driver of innovation in both organic synthesis and drug discovery.

Building Block StrategyDescriptionApplication
Functional Group Installation Introduction of reactive handles (e.g., halogens, alkynes, azides) onto the dihydropyridine ring.Late-stage functionalization, click chemistry, synthesis of complex molecules. rsc.orgasianpubs.org
Modular Synthesis Stepwise construction of highly substituted and chiral dihydropyridines.Access to diverse libraries of chiral piperidines and pyridines. nih.gov
Scaffold for Drug Design Use of the dihydropyridine core as a privileged structure in medicinal chemistry.Development of new therapeutic agents with tailored pharmacological profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5,6-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes : The compound is frequently synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings. For example, tert-butyl derivatives of dihydropyridines are coupled with aryl halides using Pd catalysts (e.g., Pd(dppf)Cl₂) and bases like cesium carbonate in solvents such as 1,2-dimethoxyethane or dioxane/water mixtures. Yields of 75% have been achieved under optimized conditions (100°C, 45 minutes) .
  • Optimization : Key factors include catalyst loading (e.g., 5-10 mol%), degassing to maintain inert atmospheres, and precise temperature control. Lower yields (e.g., 50%) observed in similar reactions highlight the importance of solvent choice and base strength .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Silica gel columns with gradient elution (e.g., 0–100% EtOAc/heptanes) are standard for isolating the target compound from regioisomers or byproducts .
  • Alternative Methods : Chem Elute cartridges can expedite purification by filtering out Pd residues, followed by solvent evaporation and recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, dihydropyridine protons appear as distinct multiplets at δ 3.0–4.0 ppm, while ester carbonyls resonate near δ 165 ppm .
  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z 204.9 [M+H⁺]) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of substituted this compound derivatives?

  • Chelation Control : Reducing ethyl esters with DIBAL-H at low temperatures (-78°C) promotes chelation-controlled hydride transfer, favoring specific stereoisomers (e.g., tert-butyl 4-(hydroxymethyl) derivatives with 87% yield) .
  • Chiral Auxiliaries : Use of Garner’s aldehyde in multi-step syntheses enables diastereoselective nucleophilic additions, as demonstrated in the synthesis of polyhydroxypiperidine precursors .

Q. What strategies mitigate the formation of regioisomers during cross-coupling reactions involving this compound precursors?

  • Substrate Design : Boronic esters with steric hindrance (e.g., pinacol boronate groups) reduce undesired coupling positions .
  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves regioselectivity in couplings with heteroaryl halides, minimizing byproducts .

Q. How do variations in palladium catalysts influence the efficiency of Suzuki-Miyaura couplings with this compound boronic esters?

  • Catalyst Comparison : Pd(dppf)Cl₂ in dioxane/water achieves 75% yield for aryl couplings, while Pd(PPh₃)₄ in triethylamine is less efficient for alkynylations .
  • Microwave Assistance : Reactions under microwave irradiation (100°C, 20 hours) enhance conversion rates and reduce catalyst loading .

Q. What analytical approaches resolve contradictions in biological activity data between this compound derivatives and their structural analogs?

  • SAR Studies : Comparing trifluoromethylated analogs (e.g., tert-butyl 5-(trifluoromethylsulfonyloxy) derivatives) reveals enhanced metabolic stability and calcium channel blocking activity .
  • In Vitro Assays : Parallel testing of dihydropyridine derivatives in ion channel or enzyme inhibition assays identifies critical functional groups (e.g., ester vs. carbamate substituents) .

Methodological Notes

  • Data Contradictions : Discrepancies in yields or bioactivity often arise from subtle differences in reaction conditions (e.g., solvent polarity, temperature gradients). Replicating protocols with rigorous control of variables (e.g., degassing cycles) is critical .
  • Advanced Characterization : X-ray crystallography (via collaborations with facilities like TBI X-ray) resolves ambiguous regioisomer assignments .

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Feasible Synthetic Routes

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Ethyl 5,6-dihydropyridine-1(2H)-carboxylate
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Reactant of Route 2
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate

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